molecular formula C13H12BFO3 B573082 2-Benzyloxy-6-fluorophenylboronic acid CAS No. 1217500-53-2

2-Benzyloxy-6-fluorophenylboronic acid

Cat. No. B573082
CAS RN: 1217500-53-2
M. Wt: 246.044
InChI Key: NBRVDQVRGXXXIE-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . This compound is also known by its IUPAC name, [2-(Benzyloxy)-6-fluorophenyl]boronic acid .


Molecular Structure Analysis

The InChI code for 2-Benzyloxy-6-fluorophenylboronic acid is 1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 . This indicates the specific arrangement of atoms and bonds in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzyloxy-6-fluorophenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.26±0.1 g/cm3 and a boiling point of 416.2±55.0 °C . It also has several other properties such as a molar refractivity of 64.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 194.4±5.0 cm3 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation Studies

In the realm of protodeboronation, 2-Benzyloxy-6-fluorophenylboronic acid serves as a substrate for studying the removal of the boron moiety from boronic esters . This process is crucial for understanding the stability and reactivity of boronic esters in various chemical environments, which is essential for their application in synthesis.

Development of Anion Receptors

The compound’s boronic acid moiety can interact with anions, making it a potential candidate for creating anion receptors . These receptors are important for sensing applications and the development of new materials for polymer electrolytes.

Hydroxylation Reactions

It acts as a reactant in selective hydroxylation reactions, where the introduction of a hydroxyl group (-OH) can significantly alter the chemical and physical properties of a molecule . This transformation is valuable for modifying pharmaceutical compounds to improve their efficacy or reduce side effects.

Electrophilic Fluorination

2-Benzyloxy-6-fluorophenylboronic acid is used in metal-free electrophilic fluorination reactions . This process is important for introducing fluorine atoms into organic molecules, which can greatly influence the biological activity of pharmaceuticals and agrochemicals.

Arylation Reactions

The compound is involved in arylation reactions, where an aryl group is introduced into a molecule . Arylation is a key step in the synthesis of complex organic molecules, including drugs and natural products.

Radical-Polar Crossover Reactions

It can participate in radical-polar crossover reactions, which are innovative methods for creating new carbon-carbon and carbon-heteroatom bonds . These reactions expand the toolbox of synthetic chemists, allowing for the construction of complex molecular architectures.

Homologation Reactions

Lastly, this boronic acid derivative is used in homologation reactions, where the carbon chain of a molecule is extended . Such reactions are fundamental in building larger organic structures from smaller precursors, which is a common requirement in the synthesis of natural products and medicinal compounds.

Safety and Hazards

The safety information for 2-Benzyloxy-6-fluorophenylboronic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(2-fluoro-6-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRVDQVRGXXXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659359
Record name [2-(Benzyloxy)-6-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-6-fluorophenylboronic acid

CAS RN

1217500-53-2
Record name [2-(Benzyloxy)-6-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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